

A Technical Guide to Taxusumatin: A Novel Taxoid from *Taxus sumatrana*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **13-Deacetyltaxachitriene A**

Cat. No.: **B15591139**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the search for the specific compound **13-Deacetyltaxachitriene A** in *Taxus sumatrana* did not yield direct results in the reviewed literature, this guide focuses on a significant and novel taxoid isolated from the same source: Taxusumatin. This document provides a comprehensive overview of its isolation, structural elucidation, and physicochemical properties, based on the available scientific literature. The methanolic extract of the stem bark of *Taxus sumatrana*, from which Taxusumatin was isolated, has demonstrated cytotoxic activities *in vitro*.^[1] Some taxane diterpenoids are known to exhibit cytotoxic and anti-HSV-1 activities.^[1]

This guide is intended to serve as a technical resource for researchers engaged in natural product chemistry, drug discovery, and oncology, providing detailed experimental protocols and structured data to facilitate further investigation into this promising compound.

Quantitative Data Summary

The isolation of Taxusumatin from the stem bark of *Taxus sumatrana* yielded a specific quantity of the pure compound. The following table summarizes the key quantitative data from the isolation and characterization process.^[1]

Table 1: Quantitative Data for Taxusumatin

Parameter	Value	Source
Starting Material	Dried Stem Bark of <i>Taxus sumatrana</i>	4 kg
Final Yield	Taxusumatin (1)	4.1 mg
Molecular Formula	$C_{39}H_{48}O_{13}$	Mass Spectrometry
Molecular Weight	724.8 g/mol	Mass Spectrometry
Optical Rotation	$[\alpha]^{25}D +7.6^\circ$ (c 0.1, $CHCl_3$)	Polarimetry

Physicochemical and Spectroscopic Data

The structure of Taxusumatin was elucidated using a combination of spectroscopic techniques. Below is a summary of its key physicochemical and spectroscopic properties.[\[1\]](#)

Table 2: Physicochemical and Spectroscopic Data for Taxusumatin (1)

Property	Description
Appearance	Amorphous powder
Mass Spectrometry	HR-ESI-MS: m/z 747.2989 $[M+Na]^+$ (calcd. for $C_{39}H_{48}O_{13}Na$, 747.2993)
Infrared (IR)	ν_{max} 3433 (OH), 1732 (C=O), 1630 (C=C) cm^{-1}
1H NMR ($CDCl_3$, 400 MHz)	See Table 3 for detailed assignments
^{13}C NMR ($CDCl_3$, 100 MHz)	See Table 3 for detailed assignments

Table 3: 1H and ^{13}C NMR Spectroscopic Data for Taxusumatin (1) in $CDCl_3$ [\[1\]](#)

Position	δ C (ppm)	δ H (ppm, mult., J in Hz)
1	78.2	5.64 (d, 7.2)
2	72.9	3.81 (m)
3	41.5	2.55 (m), 1.95 (m)
4	134.1	-
5	138.9	4.95 (d, 8.4)
6	35.7	2.25 (m), 1.85 (m)
7	75.1	4.98 (dd, 9.6, 2.0)
8	44.2	-
9	208.1	-
10	75.9	6.37 (s)
11	142.1	-
12	135.2	5.91 (s)
13	74.2	4.92 (t, 8.0)
14	38.2	2.20 (m), 1.25 (m)
15	58.1	-
16	28.1	1.18 (s)
17	21.5	1.72 (s)
18	15.1	1.05 (s)
19	12.3	2.21 (s)
20	115.4	5.25 (s), 4.99 (s)
OAc-2	170.1, 21.0	2.04 (s)
OAc-5	170.5, 21.1	2.15 (s)
OAc-7	170.3, 21.2	2.01 (s)

OAc-10	169.2, 21.3	2.08 (s)
OAc-13	171.1, 22.4	1.98 (s)
OBz	166.2, 133.2, 130.1, 129.5 (x2), 128.5 (x2)	8.05 (d, 7.2), 7.58 (t, 7.2), 7.45 (t, 7.2)

Experimental Protocols

The following section details the methodology for the extraction and isolation of Taxusumatin from *Taxus sumatrana*.

Plant Material

The stem barks of *Taxus sumatrana* were collected from Sitou, Nantou County, Taiwan.[\[1\]](#)

Extraction and Isolation

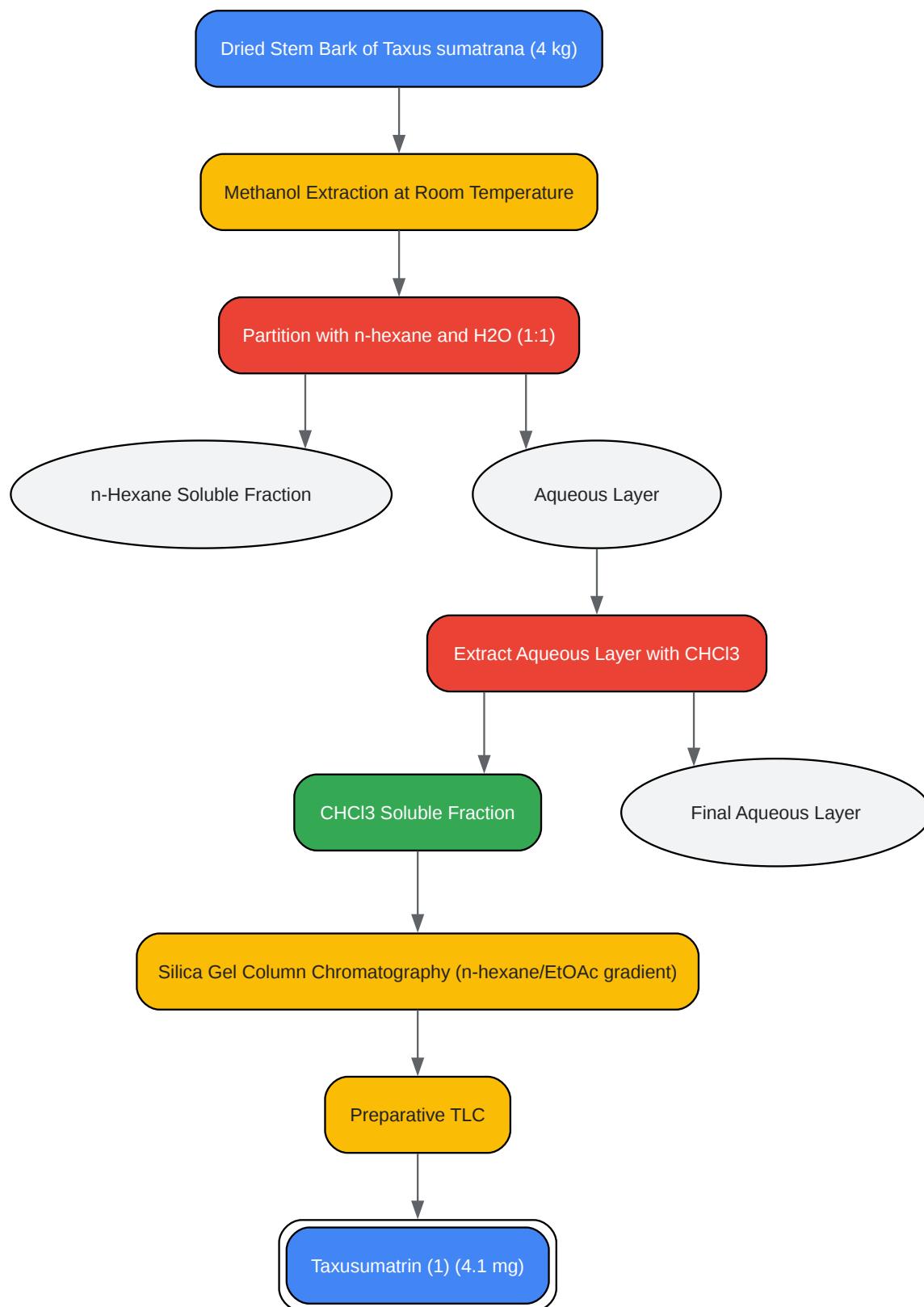
The dried stem bark (4 kg) of *T. sumatrana* was extracted with methanol at room temperature. The methanolic extract was then partitioned between n-hexane and H₂O (1:1). The aqueous layer was further extracted with CHCl₃. The n-hexane and CHCl₃-soluble fractions were subjected to column chromatography on silica gel, followed by preparative thin-layer chromatography to yield pure compounds.[\[1\]](#)

Detailed Isolation of Taxusumatin (1):

A portion of the chloroform-soluble fraction was subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions were collected and further purified by preparative TLC to afford Taxusumatin (4.1 mg).[\[1\]](#)

Structural Elucidation

The structure of Taxusumatin was determined through extensive spectroscopic analysis, including:


- Optical Rotation: Measured using a Jasco DIP-370 polarimeter.[\[1\]](#)
- UV Spectroscopy: Recorded on a Hitachi UV-3210 spectrophotometer.

- IR Spectroscopy: Spectra were obtained on a Shimadzu IR-470 spectrometer.[[1](#)]
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a Varian Gemini-400 spectrometer. 2D NMR experiments (COSY, HMQC, HMBC, and NOESY) were crucial for the complete assignment of proton and carbon signals and for establishing the final structure.[[1](#)]
- Mass Spectrometry: High-resolution ESI-MS was performed on a Bruker APEX II mass spectrometer.[[1](#)]

Mandatory Visualizations

Experimental Workflow for the Isolation of Taxusumatin

The following diagram illustrates the key steps in the extraction and isolation of Taxusumatin from the stem bark of *Taxus sumatrana*.

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation of Taxusumatin.

Biological Activity

While the crude methanolic extract of *Taxus sumatrana* stem bark exhibited cytotoxic activities in vitro, specific biological activity data for pure Taxusumatin has not been reported in the reviewed literature.^[1] However, the general class of taxane diterpenoids is well-known for its potent anticancer properties, with paclitaxel being a prominent example. Further investigation is warranted to determine the cytotoxic, anti-inflammatory, antiviral, and other potential biological activities of Taxusumatin.

Conclusion

Taxusumatin is a novel taxoid isolated from the stem bark of *Taxus sumatrana*. Its structure has been rigorously characterized, and a detailed protocol for its isolation is available. While direct evidence of its biological activity is yet to be established, its structural class suggests that it may possess interesting pharmacological properties. This guide provides a foundational resource for researchers to build upon, encouraging further studies to unlock the full therapeutic potential of this natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to Taxusumatin: A Novel Taxoid from *Taxus sumatrana*]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15591139#13-deacetyltaxachitriene-a-natural-source-taxus-sumatrana>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com